molecular formula C18H15ClN4O B2590635 2-(4-chlorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034364-91-3

2-(4-chlorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide

Cat. No. B2590635
M. Wt: 338.8
InChI Key: BNBOQBOIHRAMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CP-673451 and has shown promising results in various studies related to cancer research, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Crystal Structure and Molecular Interactions

A study focused on the crystal structures of C,N-disubstituted acetamides, including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, revealed the importance of hydrogen bonding and arene interactions in forming complex molecular sheets. This research suggests potential applications in materials science, where the molecular arrangement and interactions can be crucial for developing new materials with specific properties (Narayana et al., 2016).

Synthesis and Derivative Studies

Another study described the synthesis of new bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives bearing an N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety. This work highlights the compound's versatility as a precursor for synthesizing various bioactive molecules, potentially useful in pharmaceutical research and development (Arafat et al., 2022).

Oxidation Reactivity Channels

Research on the oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides, closely related to the compound , has been conducted to understand its chemical behavior under oxidative conditions. Such studies are fundamental in organic chemistry and drug design, providing insights into how structural modifications can alter reactivity and stability (Pailloux et al., 2007).

Nonlinear Optical Properties

The nonlinear optical properties of similar crystalline acetamide structures have been investigated, indicating potential applications in photonic devices like optical switches and modulators. This research underscores the compound's relevance in the development of advanced materials for optical and energy applications (Castro et al., 2017).

Bioactive Benzothiazolinone Acetamide Analogs

A study on bioactive benzothiazolinone acetamide analogs encompassed spectroscopic and quantum mechanical studies, along with ligand-protein interactions and photovoltaic efficiency modeling. This comprehensive analysis suggests the compound's potential in therapeutic applications and renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c19-15-5-3-13(4-6-15)10-17(24)23-12-16-18(22-9-8-21-16)14-2-1-7-20-11-14/h1-9,11H,10,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBOQBOIHRAMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.